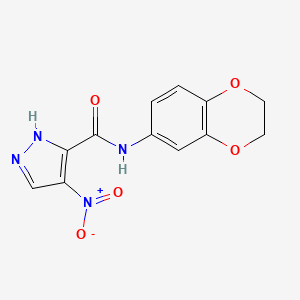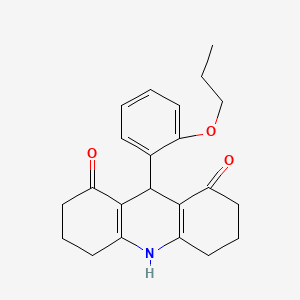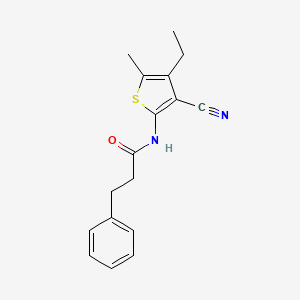
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxin ring fused with a pyrazole ring, along with a nitro group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Introduction of the Pyrazole Ring: The benzodioxin derivative is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.
Nitration: The pyrazole derivative undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Carboxamide Formation: Finally, the nitro-pyrazole derivative is reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield and purity. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Oxidation: The benzodioxin ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized benzodioxin derivatives.
Aplicaciones Científicas De Investigación
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites.
Signal Transduction Pathways: It could modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide
Uniqueness
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both a nitro group and a carboxamide group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H10N4O5 |
|---|---|
Peso molecular |
290.23 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H10N4O5/c17-12(11-8(16(18)19)6-13-15-11)14-7-1-2-9-10(5-7)21-4-3-20-9/h1-2,5-6H,3-4H2,(H,13,15)(H,14,17) |
Clave InChI |
YKFSJORXPNNRDI-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-dimethyl-1H-pyrazol-5-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B10896363.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10896364.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896368.png)
![1-(furan-2-ylmethyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10896370.png)

![12-(Pyrrolidin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B10896380.png)
![2-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10896384.png)
![(4-Benzylpiperazin-1-yl)(3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10896402.png)
![5-tert-butyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10896406.png)
![(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10896407.png)
![[7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B10896410.png)
![3-[(4-Chloro-3-nitrophenyl)carbonyl]-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10896414.png)
![(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10896417.png)
